Cas no 400065-46-5 (1-(4-Fluorophenyl)-3-propyl-1H-pyrazol-5-ol)

1-(4-Fluorophenyl)-3-propyl-1H-pyrazol-5-ol 化学的及び物理的性質
名前と識別子
-
- 1-(4-Fluorophenyl)-3-propyl-1H-pyrazol-5-ol
- STK149773
- 1-(4-fluorophenyl)-3-propyl-1H-pyrazol-5-ol
- 2-(4-fluorophenyl)-5-propyl-1H-pyrazol-3-one
- 400065-46-5
- AKOS001698380
- SR-01000112761
- LS-09334
- SCHEMBL5975722
- ALBB-027237
- STK853024
- CCG-275333
- SR-01000112761-1
- AKOS005630246
- 2-(4-fluorophenyl)-5-propyl-1,2-dihydro-3H-pyrazol-3-one
- 1H-pyrazol-5-ol, 1-(4-fluorophenyl)-3-propyl-
- MFCD02934246
-
- MDL: MFCD02934246
- インチ: InChI=1S/C12H13FN2O/c1-2-3-10-8-12(16)15(14-10)11-6-4-9(13)5-7-11/h4-8,14H,2-3H2,1H3
- InChIKey: NKXPCFSFMKVOFA-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 220.10119120Da
- どういたいしつりょう: 220.10119120Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 295
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 32.3Ų
1-(4-Fluorophenyl)-3-propyl-1H-pyrazol-5-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB416335-500 mg |
1-(4-Fluorophenyl)-3-propyl-1H-pyrazol-5-ol |
400065-46-5 | 500MG |
€195.40 | 2023-02-03 | ||
abcr | AB416335-1 g |
1-(4-Fluorophenyl)-3-propyl-1H-pyrazol-5-ol |
400065-46-5 | 1g |
€239.00 | 2023-04-24 | ||
Chemenu | CM519588-1g |
1-(4-Fluorophenyl)-3-propyl-1H-pyrazol-5-ol |
400065-46-5 | 97% | 1g |
$176 | 2022-06-11 | |
TRC | F134275-250mg |
1-(4-Fluorophenyl)-3-propyl-1H-pyrazol-5-ol |
400065-46-5 | 250mg |
$ 185.00 | 2022-06-05 | ||
TRC | F134275-1000mg |
1-(4-Fluorophenyl)-3-propyl-1H-pyrazol-5-ol |
400065-46-5 | 1g |
$ 480.00 | 2022-06-05 | ||
abcr | AB416335-500mg |
1-(4-Fluorophenyl)-3-propyl-1H-pyrazol-5-ol; . |
400065-46-5 | 500mg |
€205.00 | 2025-03-19 | ||
TRC | F134275-500mg |
1-(4-Fluorophenyl)-3-propyl-1H-pyrazol-5-ol |
400065-46-5 | 500mg |
$ 300.00 | 2022-06-05 | ||
A2B Chem LLC | AI96831-1g |
1-(4-Fluorophenyl)-3-propyl-1h-pyrazol-5-ol |
400065-46-5 | >95% | 1g |
$439.00 | 2024-04-20 | |
abcr | AB416335-1g |
1-(4-Fluorophenyl)-3-propyl-1H-pyrazol-5-ol; . |
400065-46-5 | 1g |
€237.00 | 2025-03-19 | ||
A2B Chem LLC | AI96831-500mg |
1-(4-Fluorophenyl)-3-propyl-1h-pyrazol-5-ol |
400065-46-5 | >95% | 500mg |
$412.00 | 2024-04-20 |
1-(4-Fluorophenyl)-3-propyl-1H-pyrazol-5-ol 関連文献
-
1. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
-
Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
-
Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
-
Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
-
Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
-
Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
-
Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
1-(4-Fluorophenyl)-3-propyl-1H-pyrazol-5-olに関する追加情報
Professional Introduction to Compound with CAS No 400065-46-5 and Product Name: 1-(4-Fluorophenyl)-3-propyl-1H-pyrazol-5-ol
The compound identified by the CAS number 400065-46-5 and the product name 1-(4-Fluorophenyl)-3-propyl-1H-pyrazol-5-ol represents a significant advancement in the field of pharmaceutical chemistry. This heterocyclic compound, featuring a pyrazole core substituted with a fluorophenyl group and a propyl side chain, has garnered considerable attention due to its unique structural and functional properties. The presence of the fluorine atom in the aromatic ring introduces electronic and steric effects that can modulate the compound's interactions with biological targets, making it a promising candidate for drug discovery and development.
Recent research in medicinal chemistry has highlighted the importance of fluorinated aromatic compounds in enhancing drug efficacy and bioavailability. The 4-fluorophenyl moiety in 1-(4-Fluorophenyl)-3-propyl-1H-pyrazol-5-ol is particularly noteworthy, as fluorine atoms are known to improve metabolic stability, binding affinity, and pharmacokinetic profiles of small molecules. Studies have demonstrated that fluorine substitution can lead to increased lipophilicity and reduced susceptibility to enzymatic degradation, which are critical factors for achieving therapeutic success. This compound's design aligns with the growing trend in developing next-generation pharmaceuticals that leverage fluorine chemistry to optimize drug-like properties.
The pyrazole scaffold is another key feature of this compound, offering a versatile platform for medicinal chemists. Pyrazole derivatives have been extensively studied for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The specific substitution pattern in 1-(4-Fluorophenyl)-3-propyl-1H-pyrazol-5-ol, particularly the 3-propyl group, contributes to its unique pharmacological profile. Computational studies have suggested that this substitution enhances the compound's ability to interact with specific protein targets, potentially leading to novel therapeutic applications. The combination of these structural elements makes this compound a compelling subject for further investigation.
In the context of contemporary drug discovery, the development of innovative heterocyclic compounds like 1-(4-Fluorophenyl)-3-propyl-1H-pyrazol-5-ol is driven by the need for more effective and selective therapeutic agents. The pyrazole core provides a stable framework that can be modified to target various disease mechanisms. Recent publications have shown that pyrazole-based compounds exhibit promising activity against enzymes involved in cancer progression and inflammatory responses. The fluorophenyl group further refines these interactions by improving binding affinity and reducing off-target effects. This dual functionality makes 1-(4-Fluorophenyl)-3-propyl-1H-pyrazol-5-ol a valuable asset in the quest for new pharmaceutical interventions.
The synthesis of this compound involves sophisticated organic chemistry techniques that highlight its complexity and novelty. The introduction of both fluorine and propyl groups into the pyrazole ring requires precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions, have been employed to achieve these modifications efficiently. These techniques not only facilitate the production of 1-(4-Fluorophenyl)-3-propyl-1H-pyrazol-5-ol but also provide insights into optimizing similar structures for future drug development.
From a biological perspective, the potential applications of 1-(4-Fluorophenyl)-3-propyl-1H-pyrazol-5-ol are vast. Preclinical studies have begun to explore its interactions with enzymes and receptors relevant to various diseases. For instance, its structure suggests potential activity against kinases, which are critical targets in oncology research. Additionally, the compound's ability to modulate inflammatory pathways makes it an attractive candidate for treating autoimmune disorders. The combination of its structural features positions it as a versatile tool for investigating novel therapeutic strategies.
The impact of fluorine substitution on the pharmacokinetic properties of small molecules cannot be overstated. In vitro studies have shown that compounds containing fluorine atoms often exhibit improved solubility and reduced clearance rates, leading to prolonged half-lives and enhanced therapeutic windows. This is particularly relevant for 1-(4-Fluorophenyl)-3-propyl-1H-pyrazol-5-ol, where the 4-fluorophenyl group is expected to contribute significantly to its overall bioavailability. Such characteristics are essential for developing drugs that require multiple daily dosing or have narrow therapeutic margins.
As research progresses, the integration of computational chemistry into drug discovery continues to accelerate the identification of promising candidates like 1-(4-Fluorophenyl)-3-propyl-1H-pyrazol-5-ol. Molecular modeling techniques have been instrumental in predicting how this compound interacts with biological targets at an atomic level. These simulations not only validate experimental findings but also guide further optimization efforts by highlighting key structural modifications that can enhance potency and selectivity. The synergy between experimental synthesis and computational analysis underscores the modern approach to developing innovative pharmaceuticals.
The future prospects for 1-(4-Fluorophenyl)-3-propyl-1H-pyrazol-5-ol are exciting, given its unique combination of structural features and biological potential. Ongoing clinical trials are expected to provide more definitive evidence of its therapeutic efficacy across various indications. Meanwhile, researchers are exploring derivatives of this compound with additional functional groups to expand its pharmacological reach further. The principles learned from studying this molecule will undoubtedly influence future drug design strategies in medicinal chemistry.
400065-46-5 (1-(4-Fluorophenyl)-3-propyl-1H-pyrazol-5-ol) 関連製品
- 2361757-85-7(N-[(4-Ethylcyclohexyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide)
- 1207003-32-4(2-{[5-(4-bromophenyl)-1-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide)
- 887769-93-9(8-fluoro-5-methoxy-Quinoline)
- 339023-58-4(3-2-(4-Methoxyanilino)-1-nitrovinyl-2-benzofuran-1(3H)-one)
- 115006-86-5(Cyclo(L-Leu-trans-4-hydroxy-L-Pro))
- 1516147-87-7(methyl2-(1,3-oxazol-5-yl)ethylamine)
- 1511336-44-9(1-(cyclopropylmethyl)cyclopentylmethanamine)
- 511272-53-0((3R)-3-(3-chlorophenyl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid)
- 2228664-18-2(2-chloro-1-{3-(difluoromethyl)sulfanylphenyl}ethan-1-one)
- 1340442-28-5(1-(1,2,3,4-tetrahydronaphthalen-1-yl)pentan-2-ol)
